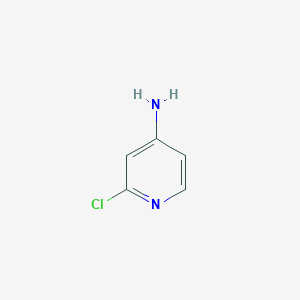

4-Amino-2-chloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-5-3-4(7)1-2-8-5/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLBDTBCGPHPIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162674 | |

| Record name | 4-Amino-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14432-12-3 | |

| Record name | 4-Amino-2-chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14432-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropyridin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014432123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropyridin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPYRIDIN-4-AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHC29VF8KH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: 4-Amino-2-chloropyridine (CAS 14432-12-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chloropyridine is a substituted pyridine (B92270) derivative that serves as a versatile building block in organic synthesis.[1] Its unique structure, featuring a nucleophilic amino group and a chlorine atom susceptible to substitution, makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis protocols, key chemical reactions, and biological significance of this compound.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[4] Key quantitative properties are summarized in the tables below for easy reference.

Table 2.1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅ClN₂ | [5] |

| Molecular Weight | 128.56 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [4] |

| Melting Point | 90-94 °C | [4] |

| Boiling Point | 299.9 °C at 760 mmHg | [6] |

| Density | 1.326 g/cm³ | [6] |

| Flash Point | 135.2 °C | [6] |

| Vapor Pressure | 0.00116 mmHg at 25°C | [6] |

Table 2.2: Solubility and Partition Coefficients

| Property | Value | Reference(s) |

| Water Solubility | Slightly soluble | [7] |

| Organic Solvent Solubility | Readily soluble in ethanol (B145695), methanol, and acetone | [4] |

| LogP (Octanol/Water) | 1.21 | [6] |

| pKa | 4.73 ± 0.30 (Predicted) | [6] |

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. The two primary industrial routes start from either 2-chloropyridine (B119429) or isonicotinic acid.[8][9]

Method 1: From 2-Chloropyridine (Nitration-Reduction)

This common method utilizes the inexpensive starting material 2-chloropyridine. The synthesis involves a three-step process: N-oxidation, nitration, and subsequent reduction.[9]

Experimental Protocol:

-

Step 1: Synthesis of 2-Chloropyridine-N-oxide

-

In a suitable reaction vessel, dissolve 2-chloropyridine in an acetic acid medium.

-

Heat the solution to approximately 50°C.

-

Slowly add 30% hydrogen peroxide. The N-oxide formation activates the 4-position of the pyridine ring for the subsequent nitration step.[9]

-

-

Step 2: Synthesis of 2-Chloro-4-nitropyridine-N-oxide

-

Step 3: Reduction to this compound

-

To a flask containing 2-chloro-4-nitropyridine-N-oxide (e.g., 7.9 g, 0.05 mol), add iron powder (e.g., 14 g, 0.25 mol), ethanol (150 ml), water (50 ml), and concentrated hydrochloric acid (5 ml).[10]

-

Heat the mixture to reflux. Monitor the reaction to completion using Thin Layer Chromatography (TLC).[10]

-

After the reaction is complete, add ethyl acetate, stir, and allow the layers to separate. The product is then isolated from the organic layer.[10]

-

Logical Workflow for Synthesis from 2-Chloropyridine:

Method 2: From Isonicotinic Acid

This route also involves several steps, including N-oxidation, amination, chlorination, and a Hofmann degradation.[8]

Experimental Protocol:

-

Step 1: Synthesis of Isonicotinic Acid N-oxide

-

Isonicotinic acid is treated with hydrogen peroxide to form the corresponding N-oxide.[8]

-

-

Step 2: Synthesis of Isonicotinamide-N-oxide

-

The N-oxide is then aminated to produce isonicotinamide-N-oxide.[8]

-

-

Step 3: Synthesis of 2-Chloro-4-isonicotinamide

-

The pyridine ring is activated by the N-oxide group, facilitating nucleophilic substitution. Chlorination is achieved using an agent like phosphorus pentachloride.[8]

-

-

Step 4: Hofmann Degradation to this compound

-

The final step is a Hofmann degradation reaction using alkaline sodium hypochlorite, which converts the amide to the desired this compound.[8]

-

Logical Workflow for Synthesis from Isonicotinic Acid:

Purification

Purification of the crude product is typically achieved by recrystallization or column chromatography. For recrystallization, a common solvent system is a mixture of benzene (B151609) and cyclohexane.[3]

Chemical Reactivity and Applications

The dual functionality of this compound makes it a key intermediate in the synthesis of more complex molecules.

Suzuki-Miyaura Coupling

This compound readily undergoes palladium-catalyzed Suzuki-Miyaura coupling reactions with various arylboronic acids. This reaction is crucial for forming carbon-carbon bonds and synthesizing 4-amino-2-arylpyridine derivatives, which are important scaffolds in medicinal chemistry.

General Experimental Workflow:

Agrochemical Synthesis: Forchlorfenuron (KT-30)

This compound is a key precursor in the synthesis of Forchlorfenuron (also known as CPPU or KT-30), a highly active cytokinin-type plant growth regulator.[9] Forchlorfenuron promotes cell division and fruit growth.[2] The synthesis involves the reaction of this compound with phenyl isocyanate.

Biological Activity and Signaling Pathways

As a Precursor to Forchlorfenuron (Cytokinin Activity)

Forchlorfenuron, derived from this compound, functions as a cytokinin.[2] Cytokinins are a class of plant hormones that regulate cell division and differentiation.[7] The signaling pathway is a multi-step phosphorelay system.[6]

Cytokinin Signaling Pathway:

-

Perception: Cytokinin binds to histidine kinase receptors (AHKs) located in the endoplasmic reticulum membrane.[6][7]

-

Phosphorelay Initiation: This binding causes the autophosphorylation of the receptor. The phosphate (B84403) group is then transferred to a histidine phosphotransfer protein (AHP).[6][11]

-

Nuclear Translocation: The phosphorylated AHP moves into the nucleus.[4]

-

Transcription Factor Activation: In the nucleus, the AHP transfers the phosphate group to a Type-B Arabidopsis Response Regulator (ARR), which is a transcription factor.[7]

-

Gene Expression: The activated Type-B ARR binds to the promoters of cytokinin-responsive genes, including Type-A ARRs, initiating their transcription.[7]

-

Negative Feedback: The newly synthesized Type-A ARRs act as negative regulators of the pathway, providing a feedback loop to control the cytokinin response.[7]

Direct Agrochemical Activity

Beyond its role as an intermediate, this compound itself exhibits fungicidal activity against a range of plant pathogens, including rust, powdery mildew, and rice blast.[9] The precise molecular mechanism of this antifungal action is not well-documented in the reviewed literature but is an area of active research.

Safety and Handling

This compound is considered hazardous. It can cause skin and eye irritation and may cause respiratory irritation.[4] It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[4] Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound is a cornerstone intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties and versatile reactivity, particularly in cross-coupling reactions, make it an indispensable tool for synthetic chemists. A thorough understanding of its synthesis, reactivity, and biological implications is crucial for leveraging its full potential in the development of novel drugs and advanced agricultural products.

References

- 1. portal.tpu.ru [portal.tpu.ru]

- 2. Forchlorfenuron CPPU KT-30 90% TC Manufacturer & Supplier [doraagri.com]

- 3. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 4. Welcome to Jen Sheen's Lab [molbio.mgh.harvard.edu]

- 5. Forchlorfenuron (Ref: KT 30) [sitem.herts.ac.uk]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Cytokinin - Wikipedia [en.wikipedia.org]

- 8. Page loading... [guidechem.com]

- 9. This compound: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 10. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 11. Cytokinin Signaling [kieber.weebly.com]

4-Amino-2-chloropyridine molecular structure and reactivity

An In-depth Technical Guide to 4-Amino-2-chloropyridine: Molecular Structure and Reactivity

Introduction

This compound is a highly versatile heterocyclic compound that serves as a critical building block in modern organic synthesis.[1][2] Identified by its CAS number 14432-12-3, this pyridine (B92270) derivative is characterized by an amino group at the 4-position and a chlorine atom at the 2-position.[2][3] This specific arrangement of functional groups imparts unique reactivity, making it an invaluable intermediate in the development of a wide range of products, from life-saving pharmaceuticals to advanced agrochemicals.[2][4] Its applications include the synthesis of anti-inflammatory agents, antihistamines, pesticides, herbicides, and plant growth regulators.[2][5][6]

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and chemical reactivity of this compound. It includes detailed experimental protocols for its synthesis and key transformations, quantitative data, and visualizations to aid researchers, scientists, and drug development professionals in its application.

Molecular Structure and Physicochemical Properties

This compound is a substituted pyridine, which is a six-membered aromatic heterocycle containing a nitrogen atom.[1][3] The molecule's reactivity is largely dictated by the interplay between the electron-donating amino group and the electron-withdrawing chlorine atom and pyridine nitrogen.

Structural and Physicochemical Data

The key identifiers and physical properties of this compound are summarized in the tables below. The compound is typically an off-white to light yellow solid, soluble in many organic solvents.[3][4][6]

Table 1: Structural Identifiers for this compound

| Identifier | Value |

| CAS Number | 14432-12-3[3][4][7][8][9][10][11] |

| Molecular Formula | C₅H₅ClN₂[3][4][7][8][10] |

| Molecular Weight | 128.56 g/mol [3][4][7][8][10] |

| IUPAC Name | 2-chloropyridin-4-amine[10][12] |

| Synonyms | 2-Chloro-4-aminopyridine, 2-Chloro-pyridin-4-ylamine[3][4] |

| InChI Key | BLBDTBCGPHPIJK-UHFFFAOYSA-N[3][10] |

| SMILES | Nc1ccnc(Cl)c1[3][11] |

| MDL Number | MFCD00060089[4][7][9] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to light yellow crystalline powder[6][13] |

| Melting Point | 90-94 °C[4][6] |

| Boiling Point | 153 °C[6] |

| Purity | ≥ 97-99% (HPLC)[4] |

| Solubility | Sparingly soluble in water; soluble in ethanol, methanol, acetone[6] |

| Storage | Store at 0-8 °C, under inert gas, away from light and air[4][13] |

Molecular Visualization

The structure of this compound features a pyridine ring with substituents at the C2 and C4 positions.

Caption: Molecular structure of this compound.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the pyridine ring's electronic properties. The nitrogen atom makes the ring electron-deficient, particularly at the 2, 4, and 6 positions, facilitating nucleophilic aromatic substitution (SNAr).[14][15] The chlorine atom at C2 is a good leaving group, while the amino group at C4 can participate in various reactions or be used to modulate the ring's reactivity.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a primary pathway for the functionalization of this compound. The electron-withdrawing nature of the pyridine nitrogen makes the carbon atom attached to the chlorine susceptible to attack by nucleophiles.[14][15] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate (Meisenheimer complex) before expelling the chloride ion to restore aromaticity.[1][14]

Caption: Logical workflow of the SNAr mechanism.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][7] These reactions are fundamental for creating carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals.[1]

Suzuki-Miyaura Coupling: This reaction couples the chloropyridine with an organoboronic acid in the presence of a palladium catalyst and a base.[16][17][18] The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of Suzuki-Miyaura cross-coupling.

Reactions at the Amino Group

The primary amino group at the C4 position can undergo typical reactions such as acylation with acid chlorides or anhydrides to form amides. It can also be protected, for instance with a Boc group (di-tert-butyl dicarbonate), to prevent its participation in subsequent reactions before being deprotected later in the synthetic sequence.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following sections outline common experimental procedures for the synthesis and reaction of this compound.

Synthesis of this compound

Several methods for the industrial synthesis of this compound have been reported. A common and economical route starts from 2-chloropyridine (B119429).[5]

Protocol: 2-Chloropyridine Nitration-Reduction Method [5]

-

N-Oxide Formation: 2-Chloropyridine is dissolved in an acetic acid medium. The solution is heated to approximately 50°C. 30% hydrogen peroxide is added portion-wise to form 2-Chloropyridine-N-oxide. The N-oxide formation activates the C4 position of the pyridine ring for subsequent functionalization.

-

Nitration: The resulting 2-Chloropyridine-N-oxide is subjected to nitration in a sulfuric acid medium. A nitrating agent (e.g., fuming nitric acid) is added to introduce a nitro group at the C4 position, yielding 2-chloro-4-nitropyridine-N-oxide.

-

Reduction: The nitro group of 2-chloro-4-nitropyridine-N-oxide is reduced to an amino group. A common method involves using a reducing agent such as iron powder in acetic acid. The reaction mixture is stirred until the reduction is complete.

-

Work-up and Isolation: The final product, this compound, is isolated from the reaction mixture through standard procedures such as filtration, extraction, and purification by crystallization or chromatography.

Caption: Workflow for the synthesis of this compound.

General Protocol for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki coupling of this compound with an arylboronic acid. Conditions may require optimization depending on the specific substrates.

Table 3: General Suzuki-Miyaura Reaction Protocol

| Step | Procedure |

| 1. Reagent Setup | In an inert atmosphere (e.g., under Argon or Nitrogen), a reaction vessel is charged with this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq).[18][19] |

| 2. Solvent Addition | A suitable solvent or solvent mixture (e.g., 1,4-dioxane/water, THF, ethanol) is added.[16][18][19] |

| 3. Reaction | The mixture is heated (e.g., 50-100 °C) and stirred for a specified time (e.g., 2-24 hours) until reaction completion is observed by TLC or LC-MS.[16] |

| 4. Work-up | The reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). |

| 5. Purification | The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product. |

Note on Catalyst Systems: While Pd(PPh₃)₄ is common, other effective systems include Pd₂(dba)₃ with phosphine (B1218219) ligands like P(t-Bu)₃, which can be particularly effective for challenging couplings.[1][16]

Applications in Research and Development

This compound is a cornerstone intermediate with broad applications.

-

Pharmaceuticals: It is a key starting material for a multitude of Active Pharmaceutical Ingredients (APIs).[2] Its derivatives are found in drugs with anti-inflammatory, antimicrobial, antihistamine, and potential anti-tumor properties.[1][4][6]

-

Agrochemicals: In the agrochemical industry, it is used to synthesize herbicides, pesticides, and fungicides.[2][4][6] It is a crucial intermediate in the production of the plant growth regulator Forchlorfenuron (KT-30), a highly active cytokinin that promotes tissue growth and increases crop yields.[5][7]

-

Material Science: The compound is also explored for its potential in developing new polymers and photochromic materials.[4][6]

References

- 1. This compound | 14432-12-3 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 14432-12-3: this compound | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 6. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 7. This compound | 14432-12-3 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 14432-12-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. This compound [webbook.nist.gov]

- 11. This compound [stenutz.eu]

- 12. 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | 14432-12-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 16. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-Amino-2-chloropyridine: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-chloropyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its unique bifunctional nature, possessing both a nucleophilic amino group and a chlorine atom susceptible to substitution, allows for diverse and regioselective chemical modifications. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its significant applications. All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using diagrams.

Core Properties of this compound

This compound is a halogenated aminopyridine that typically appears as a white to light yellow or brownish crystalline powder.[1][2][3] Its structure, featuring an electron-donating amino group and an electron-withdrawing chlorine atom on the pyridine (B92270) ring, dictates its chemical behavior and reactivity.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing essential data for handling, storage, and experimental design.

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder | [2][4] |

| Melting Point | 90-94 °C | [4][5] |

| Boiling Point | 153 °C (at 5 mmHg) | [4] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, methanol, and acetone. | [4] |

| Storage | Store in a cool, dry, well-ventilated area away from strong oxidizing agents. | [3] |

Chemical and Spectroscopic Data

The chemical identifiers and spectral data are crucial for compound verification and characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₅ClN₂ | [5][6] |

| Molecular Weight | 128.56 g/mol | [5][6] |

| CAS Number | 14432-12-3 | [5][6] |

| IUPAC Name | 2-chloropyridin-4-amine | [3][7] |

| pKa | 4.73 ± 0.30 (Predicted) | [1] |

| ¹H NMR | Spectrum available | [7][8] |

| ¹³C NMR | Spectrum available | [7][8] |

| Mass Spectrum (EI) | Molecular Ion (M⁺): m/z 128 | [6][7] |

| IR Spectrum | Data available | [7][8] |

Synthesis of this compound

Several synthetic routes to this compound have been established, with the most common industrial methods starting from either 2-chloropyridine (B119429) or isonicotinic acid.[9][10] These methods are designed to be economical and scalable.

Synthesis Workflow Diagram

Caption: Synthesis pathways starting from 2-chloropyridine or isonicotinic acid.

Experimental Protocol: Synthesis from 2-Chloropyridine

This common method involves the N-oxidation of 2-chloropyridine, followed by nitration and subsequent reduction of the nitro group.[9]

Step 1: N-Oxidation of 2-Chloropyridine

-

In a suitable reaction vessel, dissolve 2-chloropyridine in an acetic acid medium.

-

Heat the solution to approximately 50 °C.

-

Slowly add 30% hydrogen peroxide to the reaction mixture.

-

Maintain the temperature and stir until the reaction is complete (monitor by TLC).

-

Work up the reaction mixture to isolate the 2-chloropyridine-N-oxide intermediate.

Step 2: Nitration of 2-Chloropyridine-N-oxide

-

Dissolve the 2-chloropyridine-N-oxide from the previous step in a sulfuric acid medium.

-

Cool the mixture and add a nitrating agent (e.g., fuming nitric acid).

-

Carefully control the temperature while the nitration proceeds at the 4-position.

-

Once the reaction is complete, quench the mixture and extract the 2-chloro-4-nitropyridine-N-oxide product.

Step 3: Reduction to this compound

-

To a solution of 2-chloro-4-nitropyridine-N-oxide (0.2 mol) in glacial acetic acid (250 mL), add iron powder (0.7 mol).

-

Heat the mixture to reflux and maintain for 1.5 hours, monitoring the reaction completion by TLC.

-

Cool the reaction mixture to below 25 °C and adjust the pH to 7.0-8.0 using a 50% aqueous sodium hydroxide (B78521) solution.

-

Extract the product using diethyl ether (3 x 500 mL).

-

Wash the combined organic layers with saturated brine solution and then water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a benzene-cyclohexane mixture to yield pure this compound.

Key Chemical Reactions

This compound is a versatile intermediate due to its two reactive sites. The chlorine at the 2-position is a good leaving group for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The amino group at the 4-position can act as a nucleophile.[4][10]

Reaction Pathways Diagram

Caption: Major reaction types involving this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed coupling of this compound with an arylboronic acid.[2][11]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)

-

Anhydrous solvent (e.g., Dioxane/H₂O, DMF, Toluene)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-amino-2-arylpyridine.

Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

This general protocol outlines the substitution of the chloride with various nucleophiles.[4]

Materials:

-

This compound (1.0 equiv)

-

Nucleophile (e.g., an alcohol, thiol, or amine, 1.1-1.5 equiv)

-

Base (e.g., K₂CO₃, DIPEA, or NaH, 1.5-2.0 equiv)

-

Solvent (e.g., DMF, NMP, or Ethanol)

Procedure:

-

In a round-bottom flask, dissolve this compound in the chosen solvent.

-

Add the base and the nucleophile to the solution. For less reactive nucleophiles like alcohols, a stronger base like sodium hydride may be used to first generate the alkoxide in situ.

-

Heat the reaction mixture to the appropriate temperature (ranging from room temperature to 120 °C) and stir for the required time (2-24 hours).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Applications in Research and Development

This compound is a cornerstone intermediate in several key industrial and research areas.

-

Pharmaceuticals: It is a key building block for a wide range of Active Pharmaceutical Ingredients (APIs), including antihistamines, anti-inflammatory agents, and anti-tumor drugs.[3][4] Notably, derivatives of this compound have been identified as potent inhibitors of the Met kinase superfamily, which is implicated in cancer cell signaling.[1]

-

Agrochemicals: The compound is crucial for synthesizing pesticides, herbicides, and fungicides.[4] It is a direct precursor to the plant growth regulator Forchlorfenuron (KT-30), a highly active cytokinin used to increase crop yields.[9]

-

Material Science: It serves as a precursor in the synthesis of dyes and photochromic materials that change color upon exposure to light.[4]

Safety and Handling

This compound is considered an irritant and may be harmful if inhaled, ingested, or if it comes into contact with skin.[3] Prolonged exposure may cause more severe health effects.

-

Handling: Use in a well-ventilated area. Wear suitable protective clothing, gloves, and eye/face protection.

-

Storage: Keep in a tightly sealed container in a cool, dry place. Store at ambient or room temperature.[1]

-

In Case of Contact: If in contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with plenty of water.

Conclusion

This compound is a highly versatile and valuable chemical intermediate. Its well-defined physical properties and predictable reactivity make it an essential tool for chemists in drug discovery, agrochemical development, and materials science. The synthetic and reaction protocols provided in this guide offer a practical framework for the utilization of this important compound in a research and development setting. Proper safety and handling procedures are essential when working with this chemical.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. 4-氨基-2-氯吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound [webbook.nist.gov]

- 7. 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(14432-12-3) 1H NMR spectrum [chemicalbook.com]

- 9. This compound: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 10. This compound | 14432-12-3 | Benchchem [benchchem.com]

- 11. This compound, 97% (14432-12-3) - this compound, 97% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

An In-depth Technical Guide to the Solubility of 4-Amino-2-chloropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Amino-2-chloropyridine, a key intermediate in the pharmaceutical and agrochemical industries. While quantitative solubility data in the public domain is limited, this document outlines its qualitative solubility profile, provides quantitative data for a structurally similar compound to infer its behavior, and details a standardized experimental protocol for precise solubility determination.

Introduction to this compound

This compound is a substituted pyridine (B92270) derivative with the molecular formula C₅H₅ClN₂. Its structure, featuring an amino group and a chlorine atom on the pyridine ring, makes it a valuable building block in the synthesis of a variety of target molecules. The solubility of this compound is a critical parameter in synthetic chemistry, influencing reaction kinetics, purification methods such as crystallization, and the formulation of final products. Understanding its behavior in different organic solvents is therefore essential for process optimization and scalability.

Solubility Profile of this compound

Qualitative Solubility

General descriptions in chemical literature characterize this compound as a compound that is sparingly soluble in water but readily soluble in several common organic solvents.[1] The presence of the amino group allows for hydrogen bonding, contributing to its solubility in polar solvents.[2]

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Water | Sparingly soluble |

| Methanol | Readily soluble[1] |

| Ethanol | Readily soluble[1] |

| Acetone | Readily soluble[1] |

| Polar Solvents | Soluble[2] |

Quantitative Solubility Data of a Structural Analog

In the absence of specific quantitative solubility data for this compound, the data for the closely related compound, 4-Aminopyridine, can provide a useful reference point for estimating its solubility. The primary structural difference is the presence of a chlorine atom at the 2-position in the target compound, which may slightly alter its polarity and interactions with solvents.

Table 2: Quantitative Solubility of 4-Aminopyridine

| Solvent | Approximate Solubility (mg/mL) |

| Ethanol | 30[3] |

| Dimethyl Sulfoxide (DMSO) | 30[3] |

| Dimethylformamide (DMF) | 30[3] |

| Phosphate Buffered Saline (PBS, pH 7.2) | 30[3] |

Note: This data is for 4-Aminopyridine and should be used as an estimation for the solubility of this compound. Experimental verification is recommended.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound in a specific organic solvent, the following gravimetric method, a widely accepted and reliable technique, is recommended.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Calibrated pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or other compatible material)

-

Drying oven or vacuum desiccator

-

Spatula and weighing paper

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

To each vial, add a known volume of the desired organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired experimental temperature.

-

Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. It is critical to avoid transferring any solid particles.

-

Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step removes any remaining suspended microparticles.

-

-

Quantification of Solute (Gravimetric Method):

-

Record the weight of the filtered solution.

-

Evaporate the solvent from the filtered solution. This can be achieved by placing the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound, or by using a gentle stream of an inert gas like nitrogen.

-

Once the solvent has completely evaporated, reweigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

The volume of the solvent in the filtered sample can be calculated from the mass of the filtered solution and the density of the solvent at the experimental temperature.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) x 100

-

Workflow for Solubility Determination

The following diagram illustrates the logical steps for the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound in an organic solvent.

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in publicly available literature, its qualitative profile indicates good solubility in polar organic solvents like methanol, ethanol, and acetone. For practical applications, the provided experimental protocol offers a robust method for researchers to determine precise solubility values in their solvents of interest. The solubility data of the structural analog, 4-aminopyridine, serves as a useful, albeit approximate, guide for initial experimental design. Accurate solubility determination is a cornerstone of efficient and reproducible chemical process development.

References

4-Amino-2-chloropyridine: A Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and storage protocols for 4-Amino-2-chloropyridine (CAS No. 14432-12-3). The information herein is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.

General Information

This compound is a versatile intermediate compound widely used in the synthesis of pharmaceuticals and agrochemicals.[1] It is a white to light yellow crystalline powder.[1] While a valuable building block in organic synthesis, it presents several health hazards that necessitate strict adherence to safety protocols.[1][2]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 14432-12-3 | [3] |

| Molecular Formula | C₅H₅ClN₂ | [3] |

| Molecular Weight | 128.56 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 90-94 °C | [1] |

| Boiling Point | 153 °C | [1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. Ingestion, inhalation, or skin contact can lead to harmful effects.[1]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 3 / Category 4 | H301: Toxic if swallowed / H302: Harmful if swallowed | [3][5] |

| Acute Toxicity, Dermal | Category 3 / Category 4 | H311: Toxic in contact with skin / H312: Harmful in contact with skin | [3][5] |

| Acute Toxicity, Inhalation | Category 3 / Category 4 | H331: Toxic if inhaled / H332: Harmful if inhaled | [3][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2] |

Table 3: Quantitative Toxicity Data

| Endpoint | Species | Value | Source(s) |

| LD50 (Oral) | Not Available | Not Available | [6] |

| LD50 (Dermal) | Not Available | Not Available | [6] |

| LC50 (Inhalation) | Not Available | Not Available | [6] |

| EC50 (Daphnia magna, 48h) | Not Available | Not Available | [7] |

Safety and Handling Procedures

Adherence to the following handling procedures is critical to minimize exposure and ensure personnel safety.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this compound.

-

Eye and Face Protection: Wear tightly sealed safety goggles or a full-face shield.[2]

-

Skin Protection:

-

Wear a lab coat.

-

Use impervious gloves (e.g., nitrile or butyl rubber). Regularly inspect gloves for signs of degradation and change them frequently.[2]

-

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter is required.[5]

General Hygiene Practices

-

Wash hands thoroughly with soap and water after handling.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

-

Contaminated work clothing should be removed and laundered separately before reuse.[3]

Storage Requirements

Proper storage is essential to maintain the integrity of this compound and prevent hazardous situations.

-

Store in a cool, dry, and well-ventilated area.[2]

-

Keep containers tightly closed.[2]

-

Store away from incompatible materials, such as strong oxidizing agents.[5]

-

The recommended storage temperature is between 0-8 °C.

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Experimental Protocols

The hazard classifications for this compound are typically determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological assessments.

Skin Corrosion/Irritation (Based on OECD Test Guideline 431)

-

Principle: This in vitro test uses a reconstructed human epidermis (RhE) model that mimics the properties of human skin. The corrosive potential of a chemical is assessed by its ability to cause cell death in the RhE tissue.

-

Methodology:

-

A known amount of this compound is applied topically to the surface of the RhE tissue.

-

The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).

-

After exposure, the chemical is removed by washing.

-

The viability of the tissue's cells is determined using a colorimetric assay, typically the MTT assay. In this assay, the enzyme mitochondrial dehydrogenase in viable cells reduces the yellow MTT tetrazolium salt to a blue formazan (B1609692) product.

-

The amount of formazan produced is measured spectrophotometrically, and the percentage of viable cells is calculated relative to a negative control.

-

Classification as corrosive is based on the reduction in cell viability below certain thresholds at the specified time points.

-

Serious Eye Damage/Eye Irritation (Based on OECD Test Guideline 492)

-

Principle: This in vitro method utilizes a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that do not require classification for eye irritation or serious eye damage.

-

Methodology:

-

The test substance is applied to the surface of the RhCE tissue.

-

The tissue is exposed for a defined period (e.g., 30 minutes for liquids, 6 hours for solids).

-

Following exposure, the tissue is rinsed.

-

Cell viability is measured using the MTT assay, similar to the skin corrosion test.

-

If the cell viability remains above a certain threshold (typically >60%), the substance is considered not to require classification for eye irritation.

-

Mutagenicity - Bacterial Reverse Mutation Test (Ames Test, Based on OECD Test Guideline 471)

-

Principle: The Ames test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test assesses the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and grow on a medium lacking it.

-

Methodology:

-

The bacterial tester strains are exposed to various concentrations of this compound, both with and without an external metabolic activation system (S9 mix, derived from rat liver enzymes, to simulate mammalian metabolism).

-

The treated bacteria are plated on a minimal agar (B569324) medium that lacks the essential amino acid.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies (colonies that have undergone a reverse mutation and are now able to grow) is counted.

-

A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to a negative control.

-

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and the guidance of a qualified safety professional. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. This compound [sitem.herts.ac.uk]

The Strategic Role of 4-Amino-2-chloropyridine in Pharmaceutical Synthesis: A Technical Guide to Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-chloropyridine is a versatile and highly valuable starting material in medicinal chemistry, serving as a critical building block for a diverse range of pharmaceuticals. Its unique electronic and structural features, including a nucleophilic amino group and a reactive chlorine atom, allow for strategic and regioselective modifications, making it an ideal scaffold for the synthesis of complex drug molecules. This technical guide provides an in-depth exploration of the key intermediates derived from this compound and its derivatives, with a focus on the synthesis of the potent phosphatidylinositol 3-kinase (PI3K) inhibitor, Buparlisib (B177719) (BKM120). This document will detail the synthetic pathways, experimental protocols, and quantitative data, offering a comprehensive resource for researchers in drug discovery and development.

Core Synthetic Pathway: From a Dichlorinated Pyridine (B92270) Intermediate to Buparlisib

The synthesis of Buparlisib highlights the utility of a key chlorinated derivative of 4-aminopyridine, namely 4-amino-2,6-dichloropyridine (B16260). This intermediate serves as a central scaffold for the subsequent construction of the final drug molecule through sequential nucleophilic aromatic substitution and Suzuki coupling reactions.

Key Intermediates and Transformations

The overall synthetic strategy involves the following key transformations:

-

Nitration and Reduction: Introduction of an amino group at the 4-position of a dichlorinated pyridine ring.

-

Sequential Nucleophilic Aromatic Substitution (SNAr): Stepwise displacement of the chlorine atoms with morpholine (B109124) moieties.

-

Suzuki Coupling: Formation of a carbon-carbon bond between the substituted pyrimidine (B1678525) ring and a trifluoromethyl-substituted pyridine boronic acid derivative.

The logical workflow for the synthesis of Buparlisib from a dichlorinated pyridine precursor is illustrated below.

Figure 1: General synthetic workflow for Buparlisib.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of key intermediates and the final active pharmaceutical ingredient, Buparlisib.

Protocol 1: Synthesis of 4-Amino-2,6-dichloropyridine (Key Intermediate 1)

This protocol is adapted from a reported practical synthesis of 4-amino-2,6-dichloropyridine from 2,6-dichloropyridine.

Reaction Scheme:

2,6-Dichloropyridine → 2,6-Dichloro-4-nitropyridine → 4-Amino-2,6-dichloropyridine

Step 1: Nitration of 2,6-Dichloropyridine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add fuming nitric acid.

-

Addition of Sulfuric Acid: Cool the flask in an ice bath and slowly add concentrated sulfuric acid while maintaining the temperature below 10 °C.

-

Addition of 2,6-Dichloropyridine: To the cooled nitrating mixture, add 2,6-dichloropyridine portion-wise, ensuring the temperature does not exceed 20 °C.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to 90 °C and maintain for 4-6 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. The precipitated product, 2,6-dichloro-4-nitropyridine, is collected by filtration, washed with cold water until neutral, and dried.

Step 2: Reduction of 2,6-Dichloro-4-nitropyridine

-

Reaction Setup: To a solution of 2,6-dichloro-4-nitropyridine in ethanol (B145695) in a round-bottom flask, add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

-

Reaction: Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron catalyst.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford 4-amino-2,6-dichloropyridine. The crude product can be purified by recrystallization.

Protocol 2: Synthesis of Buparlisib from 4-Amino-2,6-dichloropyridine

This multi-step protocol involves the sequential substitution of the chloro groups with morpholine, followed by a Suzuki coupling reaction.

Step 1: Synthesis of 2,6-Dimorpholino-4-aminopyrimidine (Intermediate 2)

-

First Nucleophilic Aromatic Substitution: In a sealed tube, dissolve 4-amino-2,6-dichloropyridine in an excess of morpholine. Heat the mixture at 120-140 °C for 12-24 hours. The reaction can be monitored by TLC or LC-MS to follow the formation of the monosubstituted intermediate (2-chloro-6-morpholino-4-aminopyridine) and the desired disubstituted product.

-

Work-up and Purification: After cooling, the excess morpholine is removed under vacuum. The residue is then purified by column chromatography on silica (B1680970) gel to isolate 2,6-dimorpholino-4-aminopyrimidine.

Step 2: Synthesis of 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (Intermediate 3)

-

Reaction Setup: In a flask, combine 5-bromo-2-amino-4-(trifluoromethyl)pyridine, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in an anhydrous solvent such as dioxane.

-

Reaction: Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-8 hours.

-

Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is evaporated. The residue is then purified by column chromatography to yield the desired boronic ester.

Step 3: Suzuki Coupling to form Buparlisib

-

Reaction Setup: In a reaction vessel, combine 2,6-dimorpholino-4-aminopyrimidine (from Step 1), 2-amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester (from Step 2), a palladium catalyst (e.g., Pd(PPh₃)₄ or a more modern catalyst), and a base (e.g., sodium carbonate or potassium phosphate) in a suitable solvent system (e.g., dioxane/water or DME/water).

-

Reaction: Degas the mixture and heat it to reflux under an inert atmosphere for 6-12 hours.

-

Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Buparlisib is then purified by column chromatography or recrystallization to yield the final product as a solid.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key synthetic steps. Please note that yields and optimal conditions may vary depending on the specific laboratory setup and scale of the reaction.

Table 1: Synthesis of 4-Amino-2,6-dichloropyridine

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Nitration | 2,6-Dichloropyridine | Fuming HNO₃, Conc. H₂SO₄ | - | 90 | 4-6 | 75-85 |

| Reduction | 2,6-Dichloro-4-nitropyridine | Fe, HCl (cat.) | Ethanol | Reflux | 2-3 | 80-90 |

Table 2: Synthesis of Buparlisib

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| SNAr | 4-Amino-2,6-dichloropyridine | Morpholine | Morpholine (excess) | 120-140 | 12-24 | 60-75 |

| Borylation | 5-Bromo-2-amino-4-(trifluoromethyl)pyridine | Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc | Dioxane | 80-100 | 4-8 | 70-85 |

| Suzuki Coupling | 2,6-Dimorpholino-4-aminopyrimidine | Boronic ester, Pd(PPh₃)₄, Na₂CO₃ | Dioxane/Water | Reflux | 6-12 | 65-80 |

Mechanism of Action and Signaling Pathway

Buparlisib is a pan-class I PI3K inhibitor, targeting a critical signaling pathway that is frequently dysregulated in cancer.[1][2] The PI3K/AKT/mTOR pathway plays a central role in cell growth, proliferation, survival, and metabolism.[1][3] Buparlisib competitively binds to the ATP-binding pocket of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets like AKT.[1] This disruption of the signaling cascade can lead to the inhibition of tumor cell growth and the induction of apoptosis.[2]

Figure 2: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of Buparlisib.

Conclusion

This compound and its derivatives are indispensable tools in the synthesis of modern pharmaceuticals. The strategic elaboration of the 4-amino-2,6-dichloropyridine scaffold to produce the PI3K inhibitor Buparlisib exemplifies the power of this building block in constructing complex, biologically active molecules. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for chemists engaged in the design and synthesis of novel therapeutics. A thorough understanding of these synthetic routes and the underlying biological pathways is crucial for the continued development of next-generation targeted therapies.

References

The Central Role of 4-Amino-2-chloropyridine in the Synthesis of Modern Agrochemicals: A Technical Guide

Introduction

4-Amino-2-chloropyridine, a pyridine (B92270) derivative with the chemical formula C5H5ClN2, is a cornerstone intermediate in the field of organic chemistry.[1][2][3][4] Its unique molecular structure, featuring a pyridine ring substituted with both an amino group and a chlorine atom, imparts valuable chemical properties that make it an essential building block for complex organic synthesis.[1][2] This off-white to light yellow crystalline solid is particularly significant in the agrochemical industry, where it serves as a crucial precursor for a variety of crop protection and enhancement agents.[1][2][5] This guide provides an in-depth technical overview of the role of this compound in agrochemical synthesis, tailored for researchers, scientists, and professionals in the field.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis. The compound's reactivity is enhanced by the presence of both an amino and a chloro group, making it amenable to various organic reactions, particularly nucleophilic substitution.[2]

| Property | Value | Reference |

| CAS Number | 14432-12-3 | [1][6] |

| Molecular Formula | C5H5ClN2 | [2][6] |

| Molecular Weight | 128.56 g/mol | [4][5][6] |

| Appearance | Off-white to slight yellow solid/Pale yellow or white crystals | [5][6] |

| Melting Point | 91-94 °C | [2][5][6] |

| Boiling Point | 153 °C at 5 mm Hg | [2][6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and acetone. | [2][6] |

Applications in Agrochemical Synthesis

This compound is a versatile intermediate in the synthesis of a range of agrochemicals, including herbicides, pesticides, fungicides, and plant growth regulators.[1][2][5] Its derivatives often exhibit high biological activity, low toxicity, and are readily degradable in the environment, making them desirable for modern agricultural applications.[7]

Herbicides

The compound is a key building block for several herbicides, particularly those in the picolinic acid family, which act as synthetic auxins.[8][9][10] These herbicides are effective against a wide spectrum of broadleaf weeds.[8][9]

-

Picolinic Acid Herbicides: this compound is a precursor in the synthesis of various picolinic acid-based herbicides. These herbicides, such as picloram (B1677784) and aminopyralid, are systemic and are absorbed by both roots and leaves.[8][9][11] While direct synthesis routes from this compound are part of broader synthetic strategies, the core aminopyridine structure is fundamental to their herbicidal activity. The development of novel 2-picolinic acid herbicides often involves modifications of this core structure to enhance efficacy and spectrum.[8]

Plant Growth Regulators

Beyond weed control, this compound plays a vital role in creating compounds that enhance crop growth and yield.

-

Forchlorfenuron (KT-30): It is a key intermediate in the synthesis of Forchlorfenuron (N-(2-chloro-4-pyridyl)-N'-phenylurea), a highly active cytokinin.[7][12] This plant growth regulator promotes cell division and tissue growth, leading to increased fruit size and yield in various crops such as grapes, apples, and pears.[7]

Fungicides and Pesticides

The aminopyridine structure is also integral to the development of certain fungicides and pesticides. This compound itself has been noted to exhibit activity against pathogens like rust, powdery mildew, and rice blast.[7] This inherent bioactivity makes it a valuable scaffold for developing more potent and specific crop protection agents.

Key Synthesis Pathways in Agrochemical Production

The following diagram illustrates the central role of this compound as a starting material or key intermediate in the synthesis of various classes of agrochemicals.

Caption: Synthetic routes from this compound to major agrochemical classes.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of agrochemicals. Below are representative protocols for the synthesis of the intermediate itself and a key herbicidal scaffold.

Synthesis of this compound

Two common industrial methods for synthesizing this compound are the 2-chloropyridine (B119429) nitration-reduction method and the isonicotinic acid chlorination-amination method.[7][12]

1. 2-Chloropyridine Nitration-Reduction Method

This method is economical due to the low cost of the starting material, 2-chloropyridine.[12]

-

Step 1: Oxidation: 2-Chloropyridine is heated in an acetic acid medium to approximately 50°C. 30% hydrogen peroxide is added to form 2-Chloropyridine-N-oxide. This activates the 4-position of the pyridine ring.[12]

-

Step 2: Nitration: The resulting 2-Chloropyridine-N-oxide is nitrated in a sulfuric acid medium to introduce a nitro group at the 4-position, yielding 2-chloro-4-nitropyridine-N-oxide.[12]

-

Step 3: Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acetic acid to obtain the final product, this compound.[7][12]

The workflow for this synthesis is depicted below.

Caption: Workflow for the 2-Chloropyridine Nitration-Reduction synthesis method.

2. Isonicotinic Acid Chlorination and Amination Method

This route begins with isonicotinic acid.[7][12]

-

Step 1: Oxidation and Amination: Isonicotinic acid is treated with hydrogen peroxide to form isonicotinic acid N-oxide, which is then aminated to yield isocyanamide-N-oxide.[12]

-

Step 2: Chlorination: The intermediate is reacted with phosphorus pentachloride to form 2-chloro-4-isonicotinamide.[12]

-

Step 3: Hofmann Degradation: The final product is obtained through a Hofmann degradation reaction using alkaline sodium hypochlorite.[12]

Synthesis of 4-amino-3,6-dichloropyridine-2-carboxylic acid (Aminopyralid Precursor)

While not starting directly from this compound, the following protocol for a related picolinic acid herbicide demonstrates a typical experimental procedure in this class of compounds and highlights the reaction conditions often employed. This synthesis starts from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid.

Materials and Equipment:

-

4-amino-3,5,6-trichloropyridine-2-carboxylic acid (50.8 g)

-

Water (500 ml)

-

30% Sodium hydroxide (B78521) solution (66.7 g)

-

5% Pd/C catalyst (2 g)

-

1000 ml high-pressure reactor with magnetic stirrer, thermometer, and exhaust pipe

-

30% Hydrochloric acid

Procedure:

-

A mixture of 50.8 g of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid and 500 ml of water is prepared in the high-pressure reactor.[13]

-

66.7 g of 30% sodium hydroxide solution is added uniformly to the mixture.[13]

-

The mixture is filtered, and the filtrate is returned to the reactor.

-

2 g of 5% Pd/C catalyst is added.[13]

-

The reactor is sealed and purged with nitrogen three times.

-

The reactor is pressurized with hydrogen to 0.2 MPa.[13]

-

Stirring is initiated, and the temperature is raised to 50°C.

-

The hydrogen pressure is increased to 0.3 MPa.[13]

-

The reaction is monitored by HPLC and allowed to proceed for 20 hours until completion.[13]

-

After cooling to room temperature, the reaction solution is decanted and filtered to recover the catalyst.[13]

-

The filtrate is acidified to a pH of 1-2 with 30% hydrochloric acid.[13]

-

The solution is cooled to induce crystallization.

-

The precipitate is collected by centrifugation and washed with hot water to yield the final product.[13]

Quantitative Data from Synthesis

| Product | Starting Material | Yield | Purity | Reference |

| 4-amino-3,6-dichloro-pyridine-2-carboxylic acid | 4-amino-3,5,6-trichloropyridine-2-carboxylic acid | 91.4% | 97.5% | [13] |

Logical Relationships: Structure to Function

The utility of this compound in agrochemical synthesis is a direct result of its molecular structure. The relationship between its structural features and its function as a versatile chemical intermediate is outlined below.

Caption: Relationship between the structure of this compound and its function.

Conclusion

This compound is an indispensable intermediate in the synthesis of a wide array of modern agrochemicals.[1][2][5] Its unique chemical reactivity, conferred by the amino and chloro substituents on the pyridine ring, allows for its versatile use in constructing complex molecules with high biological activity. From broadleaf herbicides to yield-enhancing plant growth regulators, the derivatives of this compound are central to developing effective and environmentally conscious solutions for global agriculture. Continued research into novel synthesis routes and applications of this key building block will undoubtedly lead to the next generation of crop protection and enhancement products.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 2-Chloropyridin-4-amine | C5H5ClN2 | CID 84432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. echemi.com [echemi.com]

- 7. Page loading... [guidechem.com]

- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Aminopyralid - Wikipedia [en.wikipedia.org]

- 11. publications.iarc.who.int [publications.iarc.who.int]

- 12. This compound: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 13. AMINOPYRALID synthesis - chemicalbook [chemicalbook.com]

The Impact of Electron-Withdrawing Effects on the Pyridine Ring of 4-Amino-2-chloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2-chloropyridine is a pivotal heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Its chemical reactivity and utility are profoundly influenced by the electronic interplay of the amino and chloro substituents with the inherent electron-deficient nature of the pyridine (B92270) ring. The chlorine atom at the 2-position and the nitrogen heteroatom act as strong electron-withdrawing groups, significantly modulating the electron density distribution across the aromatic system. This comprehensive technical guide delves into the core principles of these electron-withdrawing effects, providing a detailed examination of the molecule's synthesis, reactivity, and spectroscopic properties. This document offers in-depth experimental protocols, quantitative data, and visual representations of reaction mechanisms and relevant signaling pathways to serve as a critical resource for professionals in drug discovery and development.

Introduction

The pyridine ring, a foundational scaffold in a vast array of biologically active compounds, is inherently electron-deficient due to the high electronegativity of the nitrogen atom.[1] This property is further accentuated in this compound by the presence of a chlorine atom at the 2-position. The inductive and mesomeric effects of these features create a unique electronic landscape that dictates the molecule's reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr) and its utility in cross-coupling reactions.[2][3] Understanding these electronic effects is paramount for the strategic design and synthesis of novel derivatives with desired pharmacological profiles. This guide will explore the synthesis of this compound, analyze its spectroscopic characteristics, and detail its application in the construction of complex organic molecules, with a focus on its role in the development of kinase inhibitors.

Physicochemical and Spectroscopic Data

The physicochemical properties and spectroscopic data of this compound are crucial for its identification, characterization, and the prediction of its reactivity. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen significantly influences these parameters.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₅ClN₂ | [4] |

| Molecular Weight | 128.56 g/mol | [4] |

| Melting Point | 90-94 °C | [5] |

| Appearance | White to light yellow crystalline powder | [5] |

| pKa (Predicted) | 4.73 ± 0.30 | guidechem.com |

| Solubility | Sparingly soluble in water; soluble in ethanol, methanol, and acetone. | [5] |

Spectroscopic Data

The electron distribution within the this compound ring is directly observable through various spectroscopic techniques. The electron-withdrawing chloro group and the pyridine nitrogen deshield the ring protons and carbons, leading to characteristic shifts in NMR spectra.

Table 2.2.1: ¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

| H-3 | 6.5-6.7 | |

| H-5 | 6.8-7.0 | |

| H-6 | 7.8-8.0 | |

| -NH₂ | 4.5-5.5 (broad) |

Note: Specific peak assignments and coupling constants can vary depending on the solvent and instrument used. The data presented is a general representation.

Table 2.2.2: ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) | |---|---|---| | C-2 | ~158 | | C-3 | ~108 | | C-4 | ~152 | | C-5 | ~112 | | C-6 | ~148 |

Note: The deshielding effect of the chlorine atom and the nitrogen heteroatom is evident in the downfield shifts of the adjacent carbon atoms (C-2 and C-6).[6]

Table 2.2.3: FTIR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amino group) |

| 1640-1600 | N-H bending (amino group) |

| 1580-1450 | C=C and C=N stretching (pyridine ring) |

| 1100-1000 | C-Cl stretching |

Note: The presence of the amino group is clearly indicated by the characteristic N-H stretches. The ring vibrations are typical for substituted pyridines.[7][8]

Table 2.2.4: Mass Spectrometry Data

| m/z | Interpretation |

| 128/130 | Molecular ion peak (M⁺, M+2 due to ³⁵Cl/³⁷Cl isotopes) |

| 93 | Loss of chlorine radical |

| 66 | Further fragmentation |

Note: The isotopic pattern of chlorine is a key feature in the mass spectrum of this compound.[9][10]

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the most common industrial methods starting from either 2-chloropyridine (B119429) or isonicotinic acid.[2] These methods leverage the electronic properties of the pyridine ring to achieve the desired substitution pattern.

Synthesis from 2-Chloropyridine (Nitration-Reduction Method)

This widely used method involves the N-oxidation of 2-chloropyridine, followed by nitration at the 4-position and subsequent reduction of the nitro group.[2][11]

Logical Workflow for Synthesis from 2-Chloropyridine

Caption: Workflow for the synthesis of this compound from 2-chloropyridine.

Experimental Protocol: N-oxidation of 2-Chloropyridine

-

In a suitable reaction vessel, dissolve 2-chloropyridine (1 equivalent) in glacial acetic acid.

-

Heat the mixture to approximately 50°C.[2]

-

Slowly add 30% hydrogen peroxide (1.5-2.0 equivalents) to the reaction mixture, maintaining the temperature between 50-60°C.

-

After the addition is complete, continue stirring at this temperature for 3-5 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloropyridine-N-oxide.

Experimental Protocol: Nitration of 2-Chloropyridine-N-oxide

-

To a flask cooled in an ice bath, add concentrated sulfuric acid.

-

Slowly add 2-chloropyridine-N-oxide (1 equivalent) while maintaining the temperature below 10°C.[12]

-

Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 to 1:2 ratio).[13]

-

Add the nitrating mixture dropwise to the solution of 2-chloropyridine-N-oxide, keeping the temperature below 10°C.

-

After the addition, allow the reaction to warm to room temperature and then heat to 80-90°C for 4-6 hours.[14]

-

Monitor the reaction by TLC. Upon completion, cool the mixture and pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium carbonate or ammonium (B1175870) hydroxide) until a precipitate forms.

-

Filter the solid, wash with cold water, and dry to obtain 2-chloro-4-nitropyridine-N-oxide.

Experimental Protocol: Reduction of 2-Chloro-4-nitropyridine-N-oxide

-

In a round-bottom flask, suspend 2-chloro-4-nitropyridine-N-oxide (1 equivalent) in a mixture of glacial acetic acid and water.

-

Add iron powder (3-5 equivalents) portion-wise to the suspension.[2][15]

-